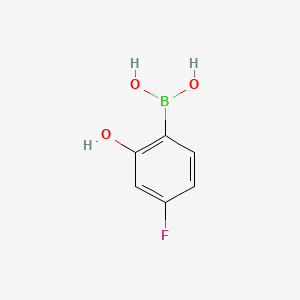

4-Fluoro-2-hydroxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFNQIAWWVBBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397579 | |

| Record name | 4-Fluoro-2-hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-00-2 | |

| Record name | 4-Fluoro-2-hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Fluoro-2-hydroxy)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2-hydroxyphenylboronic Acid (CAS No. 850568-00-2) for Researchers and Drug Development Professionals

Central Point, Fictional City – 4-Fluoro-2-hydroxyphenylboronic acid, a versatile synthetic building block, is gaining increasing attention in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, key applications in drug discovery, and detailed experimental protocols for its use in the synthesis of bioactive molecules, with a particular focus on its role in the development of p38 MAP kinase inhibitors.

Chemical and Physical Properties

This compound, with the CAS number 850568-00-2, is a white to off-white crystalline solid.[1] Its unique trifunctional nature, possessing a boronic acid, a hydroxyl group, and a fluorine atom, makes it a valuable reagent in organic synthesis. The fluorine substitution can enhance the metabolic stability and binding affinity of derivative compounds, while the hydroxyl group offers a site for further functionalization.

| Property | Value | Reference |

| CAS Number | 850568-00-2 | [2][3] |

| Molecular Formula | C₆H₆BFO₃ | [3][4] |

| Molecular Weight | 155.92 g/mol | [3][4] |

| Melting Point | 176-180 °C | [5] |

| Boiling Point | 323.2 °C at 760 mmHg | [3][5] |

| Flash Point | 149.3 °C | [5] |

| Solubility | Slightly soluble in DMSO and Methanol. | [6] |

| pKa (Predicted) | 8.75 ± 0.58 | [5] |

Applications in Drug Discovery: A Focus on p38 MAP Kinase Inhibition

Boronic acid derivatives are integral to the development of various therapeutic agents, including anticancer, antiviral, and neuroprotective drugs.[7][8][9] The unique electronic properties of the boronic acid moiety allow it to act as a pharmacophore that can form reversible covalent bonds with the active sites of certain enzymes, leading to potent and selective inhibition.

One of the most significant applications of substituted phenylboronic acids is in the synthesis of kinase inhibitors. The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[10] Dysregulation of the p38 MAP kinase pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, as well as in cancer and neurodegenerative disorders.[4][11] Consequently, the development of potent and selective p38 MAP kinase inhibitors is a major focus of drug discovery efforts.[11][12]

This compound serves as a crucial building block in the synthesis of novel p38 MAP kinase inhibitors. Its structure can be incorporated into larger molecules designed to fit into the ATP-binding pocket of the p38 enzyme, thereby blocking its activity and disrupting the downstream inflammatory signaling cascade.

Signaling Pathway: p38 MAP Kinase Inhibition

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory response and the point of intervention for inhibitors synthesized using this compound.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides.[13] This reaction is widely used to synthesize the biaryl scaffolds common in many kinase inhibitors.

General Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for the Synthesis of a Biaryl Precursor

This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Researchers should optimize conditions for their specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

-

Base (e.g., Potassium carbonate, 2.0 equivalents)

-

Solvent: 1,4-Dioxane and Water (4:1 mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe. Finally, add the palladium catalyst under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its application in the development of p38 MAP kinase inhibitors highlights its potential for creating potent and selective therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. As research in this area continues, the importance of this compound in medicinal chemistry and materials science is expected to grow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 850568-00-2 [chemicalbook.com]

- 3. CAS 850568-00-2 | this compound - Synblock [synblock.com]

- 4. scbt.com [scbt.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 850568-00-2 Name: (4-Fluoro-2-hydroxy)phenylboronic acid4-Fluoro-2-hydroxybenzeneboronic acid [xixisys.com]

- 6. lookchem.com [lookchem.com]

- 7. Anti-cancer effect of boron derivatives on small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Boron-Containing N-Substituted Oseltamivir Derivatives as Anti-Influenza A Virus Agents for Overcoming N1-H274Y Oseltamivir-Resistant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boron-based hybrids as novel scaffolds for the development of drugs with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Synthesis of Antiviral Perfluoroalkyl Derivatives of Teicoplanin and Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 4-Fluoro-2-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published protocol, this guide outlines a robust, multi-step synthesis based on well-established and analogous chemical transformations. The proposed pathway is designed to be practical for laboratory-scale synthesis and amenable to optimization.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the introduction of the 4-fluoro-2-hydroxyphenyl moiety into complex molecular scaffolds, a common strategy in the development of novel therapeutics. The ortho-hydroxyl group can act as a directing group or a site for further functionalization, while the fluorine atom can enhance metabolic stability and binding affinity. This guide details a proposed three-step synthesis starting from the readily available 3-fluorophenol.

Proposed Synthetic Pathway

The synthesis of this compound presents a key challenge in the regioselective introduction of the boronic acid group at the position ortho to the hydroxyl group. Direct borylation is often complicated by the acidic nature of the phenolic proton. Therefore, a protecting group strategy is employed. The proposed synthetic route is as follows:

-

Protection of the hydroxyl group of 3-fluorophenol as a silyl ether.

-

Ortho-directed lithiation and subsequent borylation of the protected phenol.

-

Deprotection of the silyl ether to yield the final product.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are based on standard laboratory procedures for analogous transformations and should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-(tert-Butyldimethylsilyloxy)-1-fluorobenzene

This step involves the protection of the phenolic hydroxyl group of 3-fluorophenol as a tert-butyldimethylsilyl (TBDMS) ether. This protecting group is robust enough to withstand the conditions of the subsequent lithiation and borylation steps but can be readily removed under mild conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3-Fluorophenol | 112.11 | 5.00 g | 44.6 |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 | 7.42 g | 49.2 |

| Imidazole | 68.08 | 3.34 g | 49.2 |

| Dichloromethane (DCM) | - | 100 mL | - |

Procedure:

-

To a stirred solution of 3-fluorophenol (5.00 g, 44.6 mmol) in dry dichloromethane (100 mL) under an inert atmosphere (nitrogen or argon), add imidazole (3.34 g, 49.2 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (7.42 g, 49.2 mmol) in dry dichloromethane (20 mL) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 2-(tert-butyldimethylsilyloxy)-1-fluorobenzene as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of (4-Fluoro-2-(tert-butyldimethylsilyloxy)phenyl)boronic acid

This step utilizes the directing effect of the silyloxy group to achieve regioselective lithiation at the ortho position, followed by quenching with a borate ester to form the protected boronic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-(tert-Butyldimethylsilyloxy)-1-fluorobenzene | 226.41 | 8.00 g | 35.3 |

| n-Butyllithium (n-BuLi, 2.5 M in hexanes) | - | 15.5 mL | 38.8 |

| Triisopropyl borate (B(OiPr)₃) | 188.08 | 7.56 g | 40.2 |

| Tetrahydrofuran (THF), anhydrous | - | 150 mL | - |

Procedure:

-

Dissolve 2-(tert-butyldimethylsilyloxy)-1-fluorobenzene (8.00 g, 35.3 mmol) in anhydrous tetrahydrofuran (150 mL) in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (15.5 mL of a 2.5 M solution in hexanes, 38.8 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours.

-

Add triisopropyl borate (7.56 g, 40.2 mmol) dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by column chromatography.

Expected Yield: 60-75%

Step 3: Synthesis of this compound

The final step involves the removal of the TBDMS protecting group to yield the target compound. Tetra-n-butylammonium fluoride (TBAF) is a common and effective reagent for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Crude (4-Fluoro-2-(tert-butyldimethylsilyloxy)phenyl)boronic acid | ~270.2 | ~9.5 g | ~35.1 |

| Tetra-n-butylammonium fluoride (TBAF, 1 M in THF) | - | 42 mL | 42.0 |

| Tetrahydrofuran (THF) | - | 100 mL | - |

| Hydrochloric acid (1 M) | - | As needed | - |

Procedure:

-

Dissolve the crude (4-fluoro-2-(tert-butyldimethylsilyloxy)phenyl)boronic acid from the previous step in tetrahydrofuran (100 mL).

-

Add tetra-n-butylammonium fluoride (42 mL of a 1 M solution in THF, 42.0 mmol) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, carefully acidify the mixture to pH ~2-3 with 1 M hydrochloric acid at 0 °C.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) to afford this compound as a solid.

Expected Yield: 70-85%

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 3-Fluorophenol | TBDMSCl, Imidazole | 2-(tert-Butyldimethylsilyloxy)-1-fluorobenzene | 85-95 |

| 2 | 2-(tert-Butyldimethylsilyloxy)-1-fluorobenzene | n-BuLi, B(OiPr)₃ | (4-Fluoro-2-(tert-butyldimethylsilyloxy)phenyl)boronic acid | 60-75 |

| 3 | (4-Fluoro-2-(tert-butyldimethylsilyloxy)phenyl)boronic acid | TBAF | This compound | 70-85 |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the experimental procedure.

Caption: Logical workflow of the multi-step synthesis.

Conclusion

This technical guide provides a detailed and practical synthetic route for the preparation of this compound. By employing a robust protecting group strategy and well-established reaction conditions, this guide offers a reliable pathway for researchers and scientists in the field of drug development to access this important building block. The provided protocols, data summaries, and workflow visualizations are intended to facilitate the successful synthesis and further application of this versatile compound.

An In-depth Technical Guide to the Structural Analogs of 4-Fluoro-2-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 4-fluoro-2-hydroxyphenylboronic acid, a versatile building block in medicinal chemistry. The unique combination of a fluorine atom, a hydroxyl group, and a boronic acid moiety imparts these compounds with valuable properties for drug discovery, including the potential for enhanced biological activity and improved pharmacokinetic profiles. This document details their synthesis, biological activities, and potential mechanisms of action, with a focus on their role as enzyme inhibitors.

Structural Analogs and Commercially Available Derivatives

A variety of structural analogs of this compound are commercially available, offering a range of substitution patterns for structure-activity relationship (SAR) studies. These analogs serve as key starting materials for the synthesis of more complex bioactive molecules.

Table 1: Commercially Available Structural Analogs of this compound

| Compound Name | CAS Number | Molecular Formula | Notes |

| This compound | 850568-00-2 / 259209-20-6 | C₆H₆BFO₃ | Parent compound. |

| 2-Fluoro-4-hydroxyphenylboronic acid | N/A | C₆H₆BFO₃ | Positional isomer. |

| 4-Fluoro-2-methoxyphenylboronic acid | 179899-07-1 | C₇H₈BFO₃ | Methoxy-substituted analog. |

| 5-Fluoro-2-hydroxyphenylboronic acid | 850568-00-2 | C₆H₆BFO₃ | Positional isomer. |

| 4-Fluoro-2-methylphenylboronic acid | 139911-29-8 | C₇H₈BFO₂ | Methyl-substituted analog.[1][2] |

| 3-Fluoro-4-hydroxyphenylboronic acid | 261952-32-9 | C₆H₆BFO₃ | Positional isomer. |

Synthesis of Structural Analogs

The synthesis of substituted phenylboronic acids, including analogs of this compound, typically involves the reaction of an organometallic reagent (derived from a corresponding aryl halide) with a trialkyl borate, followed by acidic hydrolysis.

General Experimental Protocol for Synthesis

A common synthetic route involves the following steps:

-

Formation of the Grignard or Organolithium Reagent: The appropriately substituted fluoro-bromo-phenol is protected at the hydroxyl group (e.g., as a methoxymethyl ether or silyl ether). This protected aryl bromide is then reacted with magnesium turnings to form a Grignard reagent or with an organolithium reagent like n-butyllithium at low temperatures (-78 °C) to form the corresponding aryllithium species.

-

Borylation: The organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl) to yield the desired phenylboronic acid.

-

Purification: The final product is typically purified by recrystallization or column chromatography.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Reactivity of 4-Fluoro-2-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-hydroxyphenylboronic acid is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom at the 4-position and a hydroxyl group at the 2-position of the phenylboronic acid scaffold, imparts distinct reactivity and properties. The electron-withdrawing nature of the fluorine atom and the directing and potentially chelating effect of the ortho-hydroxyl group play a crucial role in its chemical behavior. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its applications in key carbon-carbon and carbon-heteroatom bond-forming reactions, with a particular emphasis on its utility in the synthesis of bioactive molecules.

Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings

The primary utility of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp2)-C(sp2) bonds, typically involving the coupling of an organoboron compound with an organic halide or triflate. This compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 4-fluoro-2-hydroxyphenyl moiety into a variety of scaffolds. This is particularly valuable in drug discovery for the synthesis of biaryl compounds, which are common motifs in kinase inhibitors and other therapeutic agents.

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below:

An In-Depth Technical Guide to the Safety and Handling of 4-Fluoro-2-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Fluoro-2-hydroxyphenylboronic acid, a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds for drug discovery and development. Adherence to proper laboratory protocols is crucial when working with this and related boronic acid compounds.

Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| IUPAC Name | (4-Fluoro-2-hydroxyphenyl)boronic acid |

| CAS Number | 259209-20-6 |

| Molecular Formula | C₆H₆BFO₃ |

| Molecular Weight | 155.92 g/mol |

| Structure | (Image of the chemical structure of this compound) |

Physicochemical Properties:

| Property | Value | Citation |

| Physical State | White to off-white powder or crystalline solid | |

| Melting Point | 160-166 °C | |

| Solubility | Soluble in methanol and DMSO | |

| Stability | Stable under recommended storage conditions. May be sensitive to moisture and air. | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE):

A crucial aspect of safely handling this compound is the consistent and correct use of Personal Protective Equipment.

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of irritating dust. |

Below is a general workflow for ensuring laboratory safety when handling this compound.

Caption: General workflow for safe laboratory handling of chemicals.

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[1]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains or waterways.

Toxicology and Biological Effects

The toxicological profile of this compound is not extensively characterized. However, data from related boronic acids provide some insights.

Acute Toxicity:

-

Oral: Harmful if swallowed.

-

Dermal: Causes skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Eyes: Causes serious eye irritation.

Genotoxicity: Some boronic acids have been shown to be mutagenic in bacterial reverse mutation assays (Ames test).[2][3] However, not all Ames-positive boronic acids are genotoxic in eukaryotic systems.[2] Given this potential, it is prudent to handle all boronic acids, including this compound, as potential mutagens and take appropriate precautions to avoid exposure.

Signaling Pathways: Currently, there is no specific information available in the scientific literature detailing the direct interaction of this compound with biological signaling pathways. Its primary role in a research and drug development context is as a synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, to build more complex molecules that may have biological activity.[4]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application of this compound. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.

General Reaction Scheme:

Ar-X + (HO)₂B-Ar' --[Pd catalyst, Base]--> Ar-Ar'

Where Ar-X is an aryl or vinyl halide and (HO)₂B-Ar' is the boronic acid.

Detailed Experimental Protocol (Adapted from a similar procedure):

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF/water mixture)

Procedure:

-

To a flame-dried Schlenk flask or reaction vial, add the aryl halide, this compound, and the base.

-

Add the palladium catalyst.

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

The following diagram illustrates the workflow for this experimental protocol.

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable synthetic intermediate in drug discovery and development. Its safe and effective use hinges on a thorough understanding of its hazards, the consistent application of appropriate personal protective equipment, and adherence to established laboratory protocols for handling, storage, and disposal. While its direct biological effects are not well-documented, its utility in constructing complex bioactive molecules through reactions like the Suzuki-Miyaura coupling is well-established. Researchers should treat this and other boronic acids with a degree of caution due to potential genotoxicity and handle them accordingly to minimize exposure and ensure a safe research environment.

References

Spectroscopic Profile of 4-Fluoro-2-hydroxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-hydroxyphenylboronic acid (CAS No: 850568-00-2; 259209-20-6), a key building block in medicinal chemistry and organic synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, supported by detailed experimental protocols.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constants (J) / Hz |

| ¹H NMR | DMSO-d₆ | ~9.5 - 10.5 | br s | - |

| ~8.0 | s | - | ||

| ~7.0 - 7.5 | m | - | ||

| ~6.5 - 6.8 | m | - | ||

| ¹³C NMR | DMSO-d₆ | ~160 - 165 (d) | d | ¹JCF ≈ 240-250 |

| ~155 - 160 | s | - | ||

| ~110 - 135 (m) | m | - | ||

| Carbon attached to Boron is often not observed or is very broad. | - | - | ||

| ¹⁹F NMR | DMSO-d₆ | ~ -110 to -120 | m | - |

| ¹¹B NMR | DMSO-d₆ | ~20 - 30 | br s | - |

Note: The expected values are estimations based on the analysis of similar fluorinated and hydroxylated phenylboronic acids. Actual experimental values may vary.

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200-3600 | Strong, broad |

| O-H stretch (boronic acid) | 3200-3400 | Strong, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C=C stretch (aromatic) | 1500-1600 | Medium to Strong |

| B-O stretch | 1300-1400 | Strong |

| C-F stretch | 1150-1250 | Strong |

| C-O stretch (hydroxyl) | 1200-1300 | Strong |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Expected m/z | Fragment |

| Electrospray (ESI-) | 155.03 | [M-H]⁻ |

| 137.02 | [M-H-H₂O]⁻ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra to elucidate the chemical structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for boronic acids to observe the exchangeable protons of the hydroxyl and boronic acid groups.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm).

-

Number of Scans: 64-128.

-

Reference: CFCl₃ (trichlorofluoromethane) as an external or internal standard.

¹¹B NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: A wide range to cover potential boronic acid and boroxine signals (e.g., +80 to -20 ppm).

-

Number of Scans: 128-512.

-

Relaxation Delay (d1): A short delay is often sufficient due to the quadrupolar nature of the boron nucleus.

-

Note: Use of a quartz NMR tube is recommended to avoid background signals from borosilicate glass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the center of the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Data Format: Transmittance or Absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to aid ionization, depending on the desired adduct. For this compound, negative ion mode is likely to be more informative.

Data Acquisition (ESI):

-

Ionization Mode: Negative ion mode (ESI-).

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): Flow rate as recommended by the instrument manufacturer.

-

Drying Gas (N₂) Temperature: 300-350 °C.

-

Fragmentor Voltage: Varied to induce fragmentation for MS/MS analysis.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Commercial Availability of 4-Fluoro-2-hydroxyphenylboronic Acid: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Commercial Availability, Synthesis, and Application of 4-Fluoro-2-hydroxyphenylboronic Acid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, a crucial building block in modern medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with purities generally ranging from 97% to over 99%. For the convenience of researchers, two primary CAS numbers are associated with this compound: 259209-20-6 and 850568-00-2 . It is advisable to verify the specific CAS number with the chosen supplier.

Below is a summary of representative commercial suppliers and their typical product offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the vendors.

| Supplier | Typical Purity | Available Quantities |

| Alfa Aesar | 97% | 250mg, 1g, 5g |

| TCI Chemicals | >98.0% | 1g, 5g |

| Combi-Blocks | 97% | 1g, 5g, 10g |

| Oakwood Chemical | 97% | 1g, 5g, 25g |

| Chem-Impex | 97-105% (Titration) | Inquire for details |

| BLD Pharm | Inquire for details | Inquire for details[1] |

| ChemicalBook | 99% | Grams to Kilograms[2] |

| Echemi | 95%, 98% | Grams to Kilograms[3] |

| HENAN SUNLAKE ENTERPRISE CORPORATION | 98% | Kilogram quantities[4] |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves a multi-step process. While a universally standardized, publicly available protocol for this specific compound is not readily found in the literature, a general and widely adopted method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.[5]

A plausible synthetic route, adapted from procedures for similar fluorinated and hydroxylated phenylboronic acids, is outlined below. This should be considered a representative protocol and may require optimization.

Representative Synthetic Workflow

Caption: A potential synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Hydroxyl Group

To a solution of 4-bromo-3-fluorophenol in an anhydrous solvent (e.g., dichloromethane), a suitable protecting group precursor (e.g., methoxymethyl chloride or tert-butyldimethylsilyl chloride) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The protected intermediate is then isolated and purified using standard techniques.

Step 2: Lithium-Halogen Exchange and Borylation

The protected 4-bromo-3-fluorophenol is dissolved in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) is added dropwise. After stirring for a defined period, a trialkyl borate (e.g., triisopropyl borate) is added slowly. The reaction mixture is allowed to warm to room temperature gradually.

Step 3: Hydrolysis and Purification

The reaction is quenched by the addition of an acidic aqueous solution (e.g., hydrochloric acid). The resulting mixture is stirred to effect hydrolysis of both the borate ester and the hydroxyl protecting group. The crude product is extracted into an organic solvent, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery and Development

This compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutically active compounds.[6]

The presence of the fluorine atom can significantly influence the physicochemical properties of the final molecule, including its metabolic stability, binding affinity, and lipophilicity.[7] The hydroxyl group provides a handle for further functionalization or can participate in key hydrogen bonding interactions with biological targets.

Role in the Synthesis of Kinase Inhibitors

A significant application of fluorinated phenylboronic acids is in the synthesis of kinase inhibitors for cancer therapy.[2][8] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[2]

For instance, derivatives of this compound can be incorporated into molecules designed to inhibit specific kinases, such as Aurora kinases, which are key regulators of mitosis and are often overexpressed in tumors.[2] The general scheme involves the coupling of the boronic acid with a heterocyclic core structure, a common scaffold for many kinase inhibitors.

Illustrative Signaling Pathway: Aurora Kinase Inhibition

The following diagram illustrates a simplified representation of the Aurora kinase signaling pathway and the point of intervention by an inhibitor synthesized using this compound as a key building block.

Caption: Inhibition of Aurora Kinase disrupts mitosis, leading to apoptosis.

Conclusion

This compound is a commercially accessible and highly valuable reagent for medicinal chemists. Its utility in constructing complex molecular architectures, particularly for the development of targeted therapies like kinase inhibitors, underscores its importance in the drug discovery pipeline. This guide provides a foundational understanding of its availability, synthesis, and application to aid researchers in their endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, CasNo.259209-20-6 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

The Synthetic Versatility of 4-Fluoro-2-hydroxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-hydroxyphenylboronic acid is a versatile bifunctional reagent that has garnered significant interest in modern organic synthesis. Its unique electronic properties, stemming from the presence of a fluorine atom and a hydroxyl group on the phenyl ring, make it a valuable building block for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid moiety, while the hydroxyl group provides a handle for further functionalization or can participate directly in coupling reactions. This technical guide provides an in-depth overview of the key applications of this compound in organic synthesis, with a focus on its utility in palladium-catalyzed Suzuki-Miyaura coupling, and prospective applications in copper-catalyzed Chan-Lam and palladium-catalyzed Buchwald-Hartwig cross-coupling reactions.

Core Applications in Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organohalide. This compound serves as an excellent coupling partner in these reactions, enabling the introduction of the 4-fluoro-2-hydroxyphenyl motif into a variety of organic scaffolds. This moiety is of particular interest in medicinal chemistry, as the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can act as a key hydrogen bond donor.

Logical Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Caption: Workflow of a Suzuki-Miyaura Coupling Reaction.

Quantitative Data from Suzuki-Miyaura Coupling Reactions

The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions involving this compound, as extracted from patent literature.

| Aryl Halide/Triflate | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Substituted Aryl Bromide | Pd(OAc)₂ | PPh₃ | K₃PO₄ | DME/H₂O/EtOH | - | - | - | [1][2] |

| Substituted Heteroaryl Chloride | Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/H₂O | - | - | - | [3] |

| Intermediate 40 | Pd(amphos)Cl₂ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 2 | Not Reported | [4] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling (Example from Patent Literature) [1][2]

To a reaction vessel containing a stirrer bar is added the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), triphenylphosphine (0.2 eq.), and potassium phosphate (2.0 eq.). The vessel is sealed, and dimethoxyethane (DME), water, and ethanol are added in a 10:1:1 ratio. The mixture is degassed by bubbling nitrogen gas through the stirred solution for 10-15 minutes. Palladium(II) acetate (0.1 eq.) is then added, and the degassing is continued for an additional 5 minutes. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the reaction is complete as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Suzuki-Miyaura Coupling in the Synthesis of Menin-MLL Inhibitors [4]

In a representative synthesis, a solution of a complex intermediate (Intermediate 40, 4.5 g, 29.30 mmol) in 1,4-dioxane (90 mL) was treated with this compound (4.6 g, 29.30 mmol), Pd(amphos)Cl₂ (1.0 g, 1.46 mmol), and a 2 M aqueous solution of Na₂CO₃ (30 mL). The reaction mixture was stirred at 90 °C for 2 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate.

Prospective Applications in Chan-Lam and Buchwald-Hartwig Couplings

While the Suzuki-Miyaura coupling is a well-documented application, the bifunctional nature of this compound suggests its potential utility in other important cross-coupling reactions, namely the Chan-Lam and Buchwald-Hartwig couplings.

Chan-Lam Coupling: C-N and C-O Bond Formation

The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen and carbon-oxygen bonds using a copper catalyst. This reaction is particularly attractive due to its often mild reaction conditions and tolerance of a wide range of functional groups. This compound could potentially serve as the aryl donor in couplings with amines, amides, and alcohols. The presence of the free hydroxyl group on the boronic acid might require protection or could potentially participate in intramolecular reactions, depending on the substrate and reaction conditions.

Conceptual Signaling Pathway for Chan-Lam Coupling

Caption: Conceptual Catalytic Cycle for Chan-Lam Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. While this reaction typically involves the coupling of an aryl halide or triflate with an amine, variations using arylboronic acids have been developed. This compound could potentially be employed in such transformations, providing a complementary approach to the Chan-Lam N-arylation. The choice of ligands and reaction conditions would be crucial to favor the desired C-N bond formation and avoid competitive side reactions.

Logical Relationship in Catalyst and Ligand Selection for Buchwald-Hartwig Amination

Caption: Factors Influencing Buchwald-Hartwig Amination.

This compound is a valuable and versatile building block in organic synthesis. Its utility in Suzuki-Miyaura coupling is well-established, providing a reliable method for the introduction of the 4-fluoro-2-hydroxyphenyl moiety into a wide range of molecules, particularly in the context of drug discovery. While specific examples are less documented, the potential for its application in Chan-Lam and Buchwald-Hartwig cross-coupling reactions is high, offering exciting avenues for the synthesis of novel C-N and C-O linked compounds. Further research into these areas is warranted to fully exploit the synthetic potential of this important reagent. The experimental protocols and data provided in this guide serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules.

References

- 1. WO2022237627A1 - Substituted spiro derivatives - Google Patents [patents.google.com]

- 2. US20240425521A1 - Spiromacrocyclic orexin 2 receptor agonists - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2009067600A2 - Biaryl pde4 inhibitors for treating inflammation - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Fluoro-2-hydroxyphenylboronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-hydroxyphenylboronic acid, a versatile building block in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its chemical and physical properties, provides robust experimental protocols for its synthesis and key reactions, and explores its role in the development of novel therapeutics and chemical sensors.

Core Properties and Specifications

This compound is a white to off-white solid. Its chemical structure incorporates a fluorine atom and a hydroxyl group on the phenyl ring, ortho to the boronic acid moiety. This unique substitution pattern imparts distinct reactivity and properties, making it a valuable reagent in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 259209-20-6 | [1] |

| Molecular Formula | C₆H₆BFO₃ | [1] |

| Molecular Weight | 155.92 g/mol | [1] |

| Melting Point | 160-166 °C | |

| Boiling Point | 347.1 ± 52.0 °C (Predicted) | |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | |

| pKa | 7.58 ± 0.58 (Predicted) | |

| Appearance | White to Almost white powder/crystal | |

| Solubility | Soluble in DMSO and Methanol (Slightly) |

Table 2: Spectroscopic Data for this compound (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Aromatic Protons: ~6.5 - 7.5, Hydroxyl Proton: ~9.0 - 10.0, Boronic Acid Protons: ~8.0 - 8.5 |

| ¹³C NMR | Aromatic Carbons: ~110 - 160 |

Note: Actual experimental values may vary depending on the solvent and other experimental conditions.

Synthesis of this compound: A Detailed Experimental Protocol

While a direct and detailed experimental protocol for the synthesis of this compound is not explicitly published, a reliable route can be adapted from the synthesis of structurally similar compounds, such as 4-amino-3-fluorophenylboronic acid[2]. The following protocol outlines a plausible synthetic pathway starting from the commercially available 4-fluoro-2-bromophenol. This method involves a lithium-halogen exchange followed by borylation with a trialkyl borate and subsequent acidic hydrolysis.

Materials:

-

4-Fluoro-2-bromophenol

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (argon or nitrogen), dissolve 4-fluoro-2-bromophenol (1.0 equivalent) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. The progress of the lithium-halogen exchange can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with a proton source (e.g., methanol) and comparing it to the starting material.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly add 1 M aqueous HCl to quench the reaction and hydrolyze the borate ester. Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, leading to the synthesis of substituted biaryls. These structures are prevalent in many biologically active molecules and functional materials.

General Reaction Scheme and Catalytic Cycle

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (e.g., this compound) with an organohalide (e.g., aryl or vinyl halide) in the presence of a palladium catalyst and a base.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 4'-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-bromobenzonitrile to yield 4'-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, a potential intermediate for various functional molecules.

Materials:

-

This compound (1.0 equivalent)

-

4-Bromobenzonitrile (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)

-

Triphenylphosphine (PPh₃) (e.g., 8 mol%) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., 2.0 equivalents)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water mixture, typically 4:1)

-

Argon or Nitrogen gas supply

-

Standard reaction glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound, 4-bromobenzonitrile, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition and Degassing: Add the solvent mixture to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes or by using the freeze-pump-thaw method.

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) under an inert atmosphere and stir vigorously for a designated time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4'-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.

Table 3: Representative Suzuki-Miyaura Coupling Reaction Data

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | This compound | Pd(OAc)₂ (2), PPh₃ (8) | K₂CO₃ | Toluene/H₂O | 90 | 16 | >85 (Typical) |

| 1-Bromo-4-methoxybenzene | This compound | Pd(PPh₃)₄ (3) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | >90 (Typical) |

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it a valuable building block in the synthesis of pharmacologically active compounds. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates[3]. The hydroxyl group provides a site for further functionalization or can participate in hydrogen bonding interactions with biological targets. Boronic acids themselves have emerged as a new class of pharmacophores, with several boron-containing drugs approved for clinical use[4][5]. This reagent is particularly useful in the synthesis of kinase inhibitors, where the biaryl scaffold is a common motif for ATP-competitive inhibition[3][6].

Figure 2: Workflow for the use of this compound in drug discovery.

Application as a Chemical Sensor for Fluoride Ions

Boronic acids are known to interact with fluoride ions, leading to the formation of a tetracoordinate boronate species. This interaction can be exploited for the development of chemical sensors. When the boronic acid is part of a fluorophore, the binding of fluoride can alter the electronic properties of the molecule, resulting in a change in its fluorescence emission (e.g., quenching or enhancement)[7][8][9]. This principle can be used to design a "turn-on" or "turn-off" fluorescent sensor for the detection of fluoride ions.

Figure 3: Conceptual workflow of a fluoride sensor using a this compound-based probe.

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry. Its unique combination of a fluorine atom, a hydroxyl group, and a boronic acid moiety on a phenyl ring provides a powerful tool for the synthesis of complex molecules with applications in drug discovery, medicinal chemistry, and materials science. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate its effective use in research and development.

References

- 1. Fluorescent turn-on probes for the detection of fluoride ions in organic solvent and in cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. benchchem.com [benchchem.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 8. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Fluoro-2-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures. 4-Fluoro-2-hydroxyphenylboronic acid is a key building block for the synthesis of various biologically active molecules and functional materials. The presence of the fluorine atom and the ortho-hydroxyl group can significantly influence the physicochemical and biological properties of the resulting coupled products.

This document provides a detailed protocol for the Suzuki coupling of this compound with aryl halides, based on established methodologies for structurally related compounds. The information herein is compiled from peer-reviewed literature and is intended to serve as a comprehensive guide for optimizing this important transformation.

Data Presentation: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of phenylboronic acids with structural similarities to this compound, providing a comparative overview of catalysts, bases, solvents, and their impact on reaction outcomes.

| Aryl Halide (Electrophile) | Boronic Acid (Nucleophile) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromide | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ (1 mol%), dppf (3 mol%) | K₂CO₃ (5 equiv) | THF | 67 | 20 | Not specified | [1] |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ (2 equiv) | DMF/H₂O (95:5) | 110 | 3 | >95 (Conversion) | [2] |

| Aryl Bromides | Phenylboronic acid | Pd/C (heterogeneous) | K₃PO₄ | Water | 100 (MW) | Not specified | Good | [3] |

| Aryl Bromides | 2-Pyridylboronate | Pd₂(dba)₃ (1.5 mol%), Ligand 1 (3 mol%) | K₃PO₄ (3 equiv) | Dioxane | 100 | 12 | 74-91 | [4] |

| Phenyl Iodide/Bromide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | CsF/Ag₂O | Not specified | Not specified | Not specified | >90 | [5] |

| Aryl Bromides | Phenylboronic acid | Pd(II) Phosphine Complex | Cs₂CO₃ | 1,4-Dioxane | Not specified | Not specified | Excellent | [6] |

| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |

Experimental Protocols

The following is a generalized, yet detailed, experimental protocol for the Suzuki coupling of this compound with an aryl bromide, derived from analogous procedures.[1][2] Researchers should consider this a starting point for optimization.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Catalyst Addition: In a separate vial, weigh out palladium(II) acetate (0.01-0.03 mmol, 1-3 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.015-0.045 mmol, 1.5-4.5 mol%). Add the catalyst and ligand to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF, 5-10 mL) to the reaction mixture via syringe.

-

Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically between 60-100 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the Suzuki coupling protocol.

Suzuki-Miyaura Catalytic Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes: Synthesis of Biaryl Scaffolds Using 4-Fluoro-2-hydroxyphenylboronic Acid

Introduction

Biaryl structures are privileged motifs in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these compounds, offering a broad substrate scope and tolerance to various functional groups. 4-Fluoro-2-hydroxyphenylboronic acid is a valuable building block for the synthesis of fluorinated biaryl compounds. The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The hydroxyl group provides a handle for further functionalization or can participate in key binding interactions with biological targets. These application notes provide an overview of the use of this compound in Suzuki-Miyaura coupling reactions, including reaction conditions, a general experimental protocol, and the importance of the resulting fluorinated biaryl structures in drug discovery.

Core Concepts: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide or triflate. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.

Data Presentation: Suzuki-Miyaura Coupling with this compound

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. It is important to note that reaction optimization is often necessary for specific substrates.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |

| 3 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF/H₂O | 80 | 16 | 88 |

| 4 | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75 |

| 5 | 1-Iodo-3-methoxybenzene | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF/H₂O | 85 | 10 | 90 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)

-

Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF/H₂O)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction vessel, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (1-5 mol%), and the ligand (if necessary, 2-10 mol%).

-

Add the base (2-3 equiv.).

-

Seal the vessel and evacuate and backfill with an inert gas (repeat this process three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Application in Drug Discovery: Inhibition of Kinase Signaling

Biaryl compounds synthesized using this compound are of significant interest in drug discovery. Many kinase inhibitors, a major class of cancer therapeutics, feature a biaryl core. The 4-fluoro-2-hydroxyphenyl moiety can provide key hydrogen bonding interactions with the hinge region of the kinase active site, while the fluorine atom can enhance binding affinity and improve metabolic stability. The diagram below illustrates a simplified signaling pathway where a hypothetical biaryl inhibitor blocks the action of a protein kinase, thereby preventing the phosphorylation of a downstream substrate and inhibiting a cellular process such as proliferation.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The resulting products are of significant interest to researchers in drug discovery and materials science due to the advantageous properties imparted by the fluoro and hydroxyl functionalities. The protocols and data presented herein provide a foundation for the successful application of this building block in the synthesis of novel biaryl structures.

Application Notes and Protocols for 4-Fluoro-2-hydroxyphenylboronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Fluoro-2-hydroxyphenylboronic acid as a versatile building block in medicinal chemistry and drug discovery. The protocols detailed below are based on established synthetic methodologies and biological assays, offering a practical guide for its application in the laboratory.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in the construction of complex bioactive molecules. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a boronic acid moiety, offers several advantages in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group provides a key interaction point for biological targets. The boronic acid functionality is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in many kinase inhibitors and other therapeutic agents.

Key Applications in Drug Discovery

1. Synthesis of Kinase Inhibitors:

This compound is a crucial building block for the synthesis of various kinase inhibitors. The 2-hydroxyphenyl motif is a known hinge-binding element in many kinase inhibitors, capable of forming critical hydrogen bonds with the kinase hinge region. The addition of a fluorine atom at the 4-position can further enhance binding potency and modulate physicochemical properties. A notable example is its potential application in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases.

2. Formation of Biaryl Scaffolds:

The Suzuki-Miyaura coupling reaction is a powerful tool for creating biaryl and heteroaryl structures, which are common scaffolds in pharmaceuticals. This compound readily participates in these reactions with a wide range of aryl and heteroaryl halides, providing access to a diverse array of molecular architectures for screening and lead optimization.

3. Enzyme Inhibition:

The boronic acid group itself can act as a warhead, forming reversible covalent bonds with the active site serine residues of proteases or other enzymes. This property makes this compound and its derivatives potential candidates for the development of enzyme inhibitors.

Data Presentation